Chiral Configuration Differentiation: (R)-Enantiomer vs. (S)-Enantiomer for Rho-Kinase Inhibitor Intermediate Applications
The (S)-enantiomer of 1-Boc-2-methyl-1,4-diazepane (CAS 1035226-84-6) serves as the established key intermediate for the synthesis of Ripasudil (K-115), a clinically approved Rho-kinase inhibitor for glaucoma treatment [1]. The (S)-configuration at the 2-position is pharmacophoric and essential for ROCK inhibition, with Ripasudil demonstrating IC50 values of 19 nM for ROCK2 and 51 nM for ROCK1 [1]. The (R)-enantiomer (CAS 1374130-05-8) is not a direct substitute for K-115 intermediate synthesis; however, it represents a stereochemically distinct building block with potential utility in discovering chiral compounds with inverted stereochemical outcomes or for preparing diastereomeric controls in stereochemical optimization campaigns .
| Evidence Dimension | Stereochemical suitability for ROCK inhibitor K-115 intermediate synthesis |
|---|---|
| Target Compound Data | (R)-configuration: Not suitable for Ripasudil intermediate; provides alternative stereochemistry for chiral optimization |
| Comparator Or Baseline | (S)-enantiomer (CAS 1035226-84-6): Established key intermediate; required for Ripasudil synthesis |
| Quantified Difference | Ripasudil (derived from S-enantiomer) IC50 = 19 nM (ROCK2) and 51 nM (ROCK1); R-enantiomer activity not reported |
| Conditions | Kinase inhibition assay; molecular pharmacology of Ripasudil |
Why This Matters
This stereochemical differentiation informs procurement decisions: select (S)-enantiomer for Ripasudil-related synthesis; select (R)-enantiomer for stereochemical diversification, chiral catalyst screening, or generating the opposite enantiomeric series.
- [1] Ripasudil. Wikipedia. Ripasudil (K-115) is a ROCK-specific inhibitor with IC50 values of 19 nM for ROCK2 and 51 nM for ROCK1. View Source
